molecular formula C22H35BrN2 B12677996 1-Benzyl-3-methyl-2-undecylimidazolium bromide CAS No. 133-20-0

1-Benzyl-3-methyl-2-undecylimidazolium bromide

Cat. No.: B12677996
CAS No.: 133-20-0
M. Wt: 407.4 g/mol
InChI Key: FMZPWWHYVRJVEX-UHFFFAOYSA-M
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Description

1-Benzyl-3-methyl-2-undecylimidazolium bromide is a compound that belongs to the class of imidazolium salts. These salts are known for their unique properties and wide range of applications in various fields such as chemistry, biology, and industry. The compound has a molecular formula of C22H35N2Br and a molecular weight of 407.431 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-methyl-2-undecylimidazolium bromide can be synthesized through a series of chemical reactions involving imidazole derivatives. One common method involves the alkylation of 1-benzylimidazole with an alkyl halide, such as 1-bromoundecane, under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-Benzylimidazole and 1-bromoundecane.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile.

    Procedure: The mixture is heated under reflux for several hours until the reaction is complete. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-methyl-2-undecylimidazolium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-3-methyl-2-undecylimidazolium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-2-undecylimidazolium bromide involves its interaction with molecular targets through its imidazolium ring. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function. The bromide ion can also participate in ionic interactions, influencing the compound’s overall activity. The specific pathways and molecular targets depend on the application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-methylimidazolium chloride: Similar structure but with a chloride ion instead of bromide.

    1-Benzyl-3-methylimidazolium acetate: Contains an acetate ion instead of bromide.

    1-Benzyl-3-methylimidazolium hydroxide: Contains a hydroxide ion instead of bromide

Uniqueness

1-Benzyl-3-methyl-2-undecylimidazolium bromide is unique due to its long alkyl chain, which imparts specific properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as in drug delivery and membrane studies .

Properties

CAS No.

133-20-0

Molecular Formula

C22H35BrN2

Molecular Weight

407.4 g/mol

IUPAC Name

1-benzyl-3-methyl-2-undecylimidazol-3-ium;bromide

InChI

InChI=1S/C22H35N2.BrH/c1-3-4-5-6-7-8-9-10-14-17-22-23(2)18-19-24(22)20-21-15-12-11-13-16-21;/h11-13,15-16,18-19H,3-10,14,17,20H2,1-2H3;1H/q+1;/p-1

InChI Key

FMZPWWHYVRJVEX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC1=[N+](C=CN1CC2=CC=CC=C2)C.[Br-]

Origin of Product

United States

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